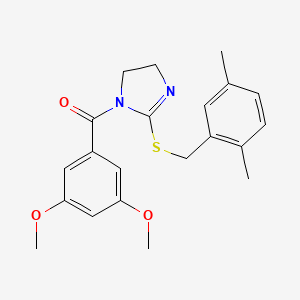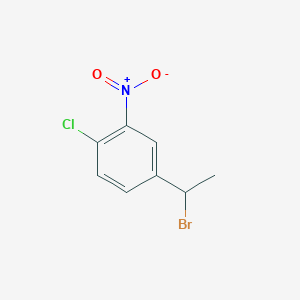![molecular formula C20H29N5O B2790366 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine CAS No. 2379978-79-5](/img/structure/B2790366.png)
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. This compound has been found to have various biochemical and physiological effects that could be beneficial in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are essential for cell division. Additionally, this compound has also been found to inhibit the activity of various growth factors and signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine in lab experiments is its potential use in cancer treatment. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has also been found to have neuroprotective effects and improve cognitive function in animal studies.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects in animal studies, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine. One direction is to further investigate its potential use in cancer treatment. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, and further research is needed to determine its efficacy in humans.
Another direction is to investigate its potential use in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and improve cognitive function in animal studies, making it a potential candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Overall, this compound is a promising compound that has various scientific research applications. Further research is needed to determine its safety and efficacy in humans, but it has the potential to be a valuable tool in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine involves several steps. The first step involves the reaction of 4-(chloromethyl)pyridine with 6-tert-butyl-3-hydroxypyridazine to form 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyridine. In the second step, the 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyridine is reacted with piperidine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine has been found to have various scientific research applications. One of the primary applications is in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has also been found to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-5-15-12-21-19(22-13-15)25-10-8-16(9-11-25)14-26-18-7-6-17(23-24-18)20(2,3)4/h6-7,12-13,16H,5,8-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNLSOPNGUIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


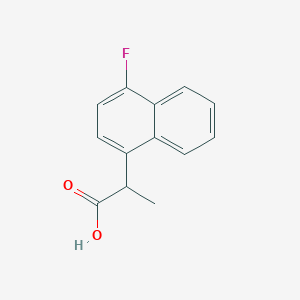
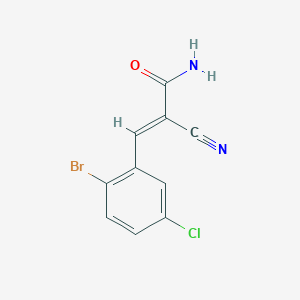
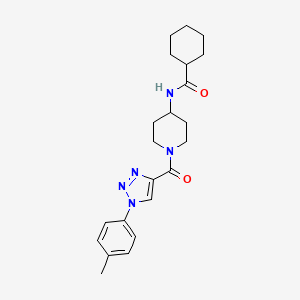
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2790288.png)
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
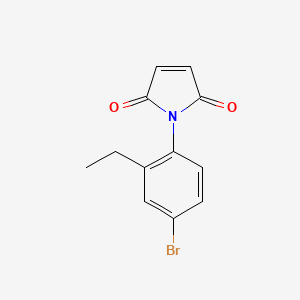
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)
